Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15965847
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate -](/images/structure/VC15965847.png)
Specification
Molecular Formula | C8H6N2O3S |
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Molecular Weight | 210.21 g/mol |
IUPAC Name | methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C8H6N2O3S/c1-13-8(12)4-2-14-7-5(4)6(11)9-3-10-7/h2-3H,1H3,(H,9,10,11) |
Standard InChI Key | SLOUJQZEGRARST-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CSC2=C1C(=O)NC=N2 |
Introduction
Structural and Chemical Identity
Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate belongs to the thienopyrimidine family, featuring a bicyclic core with a thiophene ring fused to a pyrimidine ring. The molecule’s structure includes a ketone group at position 4, a methyl ester at position 5, and a partially saturated pyrimidine ring (Figure 1) .
Key Features:
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Molecular Formula: (calculated based on structural analogs ).
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Functional Groups: A ketone (4-oxo), ester (5-carboxylate), and sulfur-containing thiophene moiety.
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Reactivity: The electron-deficient pyrimidine ring facilitates nucleophilic substitution, while the ester group enables hydrolysis or transesterification .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves cyclocondensation of 2-aminothiophene-3-carboxylates with formamide or urea derivatives. A representative route (Figure 2) proceeds as follows:
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Step 1: React ethyl 2-aminothiophene-3-carboxylate with formamide under reflux (150°C, 6–8 hours) to form the pyrimidine ring .
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Step 2: Methyl esterification using methanol and catalytic sulfuric acid yields the final product .
Optimization Challenges:
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Yield: Early methods report ~40–50% yields due to side reactions at high temperatures .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the pure compound .
Industrial Production
Scalable synthesis remains underexplored, but potential strategies include:
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Continuous Flow Reactors: To enhance temperature control and reduce decomposition .
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Catalytic Enhancements: Using zeolites or ionic liquids to improve cyclocondensation efficiency .
Chemical Properties and Reactivity
Hydrolytic Stability
The methyl ester undergoes hydrolysis in alkaline conditions to form the corresponding carboxylic acid (Figure 3). Kinetic studies in 0.1 M NaOH show a half-life of 2.3 hours at 25°C .
Electrophilic Substitution
The pyrimidine ring’s C2 and C6 positions are susceptible to electrophilic attack. For example:
Biological Activities
Derivative | Target Microorganism | MIC (µg/mL) |
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Ethyl 5-(5-methyl-4-oxo-...) | Candida albicans | 12.5 |
3-p-Methylbenzyl derivative | Staphylococcus aureus | 25.0 |
Mechanism: Disruption of fungal ergosterol biosynthesis and bacterial cell wall synthesis .
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show IC values of 18 µM, attributed to topoisomerase II inhibition .
Applications in Drug Discovery
Kinase Inhibitors
The compound’s planar structure mimics ATP-binding sites, making it a candidate for tyrosine kinase inhibitors. Docking studies with EGFR show a binding affinity () of 4.2 nM .
Prodrug Development
Ester prodrugs of thienopyrimidine-carboxylic acids demonstrate improved bioavailability (oral : 2.1 hours) .
Comparison with Structural Analogs
Methyl vs. Ethyl Esters
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Solubility: Methyl ester exhibits higher lipophilicity (logP: 1.8 vs. 1.5 for ethyl) .
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Metabolic Stability: Ethyl derivatives undergo faster hepatic clearance (: 1.7 vs. 3.2 hours) .
Future Directions
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